7-Isoleucine-aiii
Overview
Description
7-Isoleucine-aiii is a modified amino acid that has gained significant attention in the field of biochemistry and pharmacology due to its potential therapeutic applications. It is a synthetic derivative of isoleucine that has been modified to possess unique properties that make it suitable for use in scientific research. In
Mechanism Of Action
The mechanism of action of 7-Isoleucine-aiii is not well understood. However, it is believed to act as a modulator of protein function by altering the conformation and stability of proteins. It is also believed to interact with specific amino acid residues in proteins to enhance their activity.
Biochemical And Physiological Effects
7-Isoleucine-aiii has been shown to have a range of biochemical and physiological effects. It has been shown to enhance the activity and stability of proteins, increase the solubility of peptides and proteins, and improve the pharmacokinetic properties of drugs. It has also been shown to have anti-inflammatory and antioxidant properties.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 7-Isoleucine-aiii in lab experiments is its ability to enhance the activity and stability of proteins. This makes it a valuable tool for studying protein function. Additionally, its ability to improve the pharmacokinetic properties of drugs makes it a potential candidate for drug development. However, the synthesis of 7-Isoleucine-aiii is complex and requires expertise in synthetic chemistry. It is also relatively expensive, which limits its widespread use in lab experiments.
Future Directions
There are several future directions for the use of 7-Isoleucine-aiii in scientific research. One potential direction is the development of 7-Isoleucine-aiii-based drugs for the treatment of inflammatory and oxidative stress-related diseases. Another potential direction is the use of 7-Isoleucine-aiii as a building block for the synthesis of peptides and proteins with enhanced stability and activity. Additionally, further research is needed to understand the mechanism of action of 7-Isoleucine-aiii and its potential applications in protein engineering and drug development.
Conclusion
In conclusion, 7-Isoleucine-aiii is a modified amino acid that has unique properties that make it suitable for use in scientific research. Its ability to enhance the activity and stability of proteins, improve the pharmacokinetic properties of drugs, and exhibit anti-inflammatory and antioxidant properties make it a valuable tool for studying protein function and a potential candidate for drug development. However, its complex synthesis and relatively high cost limit its widespread use in lab experiments. Further research is needed to fully understand the mechanism of action of 7-Isoleucine-aiii and its potential applications in protein engineering and drug development.
Scientific Research Applications
7-Isoleucine-aiii has been used extensively in scientific research due to its unique properties. It has been used as a tool to study protein-protein interactions, protein-ligand interactions, and enzyme kinetics. It has also been used as a building block for the synthesis of peptides and proteins with enhanced stability and activity. Additionally, it has been used as a probe to study the role of specific amino acid residues in protein function.
properties
IUPAC Name |
(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H68N12O9/c1-7-24(5)34(40(61)51-31(20-27-21-47-22-49-27)41(62)55-18-10-12-32(55)38(59)54-35(42(63)64)25(6)8-2)53-37(58)30(19-26-13-15-28(56)16-14-26)50-39(60)33(23(3)4)52-36(57)29(44)11-9-17-48-43(45)46/h13-16,21-25,29-35,56H,7-12,17-20,44H2,1-6H3,(H,47,49)(H,50,60)(H,51,61)(H,52,57)(H,53,58)(H,54,59)(H,63,64)(H4,45,46,48)/t24-,25-,29-,30-,31-,32-,33-,34-,35-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOLXDYACMRLMMF-GIBVOHFOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(C(C)CC)C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H]([C@@H](C)CC)C(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H68N12O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
897.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Isoleucine-aiii | |
CAS RN |
52498-25-6 | |
Record name | Angiotensin III, ile(7)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052498256 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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